molecular formula C14H9NO2S B2926449 (Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one CAS No. 88991-46-2

(Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one

Cat. No.: B2926449
CAS No.: 88991-46-2
M. Wt: 255.29
InChI Key: VJRCBZGNLMQBNZ-WQLSENKSSA-N
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Description

(Z)-2-Phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one is a heterocyclic oxazolone derivative featuring a thiophene substituent. The oxazolone core (a five-membered ring containing oxygen and nitrogen) is conjugated with a thiophen-3-ylmethylene group at the 4-position and a phenyl group at the 2-position. The (Z)-stereochemistry indicates the spatial arrangement of substituents around the exocyclic double bond.

Properties

IUPAC Name

(4Z)-2-phenyl-4-(thiophen-3-ylmethylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-14-12(8-10-6-7-18-9-10)15-13(17-14)11-4-2-1-3-5-11/h1-9H/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRCBZGNLMQBNZ-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CSC=C3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CSC=C3)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one typically involves the condensation of a thiophene aldehyde with a phenyl-substituted oxazole derivative. Common reagents used in this synthesis include:

  • Thiophene-3-carbaldehyde
  • 2-phenyl-4-oxazolone
  • Catalysts such as piperidine or pyridine
  • Solvents like ethanol or acetonitrile

The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar condensation reactions with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives or substituted thiophenes.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Antimicrobial Agents: Investigated for potential antimicrobial properties.

    Enzyme Inhibition: Studied as inhibitors of specific enzymes.

Medicine

    Drug Development: Explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one depends on its specific application. For instance, as an antimicrobial agent, it may disrupt bacterial cell walls or inhibit essential enzymes. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Research Findings and Data Tables

Spectroscopic and Physical Properties

Property Target Compound (Inferred) (Z)-4-Benzylidene-2-phenyloxazol-5(4H)-one (Z)-4-(Benzo[b]thiophen-3-ylmethylene)-2-(methylthio)-1H-imidazol-5(4H)-one
IR (cm⁻¹) ~1700 (C=O), ~1600 (C=C) 1775 (C=O), 1639 (C=C) 1701 (C=O), 1627 (C=C)
¹H NMR (δ, ppm) Aromatic protons: 7.2–8.5 Aromatic protons: 7.2–7.8 Benzo[b]thiophene protons: 8.94 (s), 8.11 (d)
Melting Point ~200–250°C (estimated) Not reported 276–278°C

Biological Activity

(Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Formula: C16H13NOS
Molecular Weight: 273.35 g/mol
CAS Number: 89242-47-7

The synthesis typically involves the condensation of thiophene aldehyde with phenyl-substituted oxazole derivatives. Common reagents include thiophene-3-carbaldehyde and 2-phenyl-4-oxazolone, often facilitated by catalysts such as piperidine or pyridine under reflux conditions.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity
    • Exhibits significant antibacterial effects against various strains of Gram-positive and Gram-negative bacteria.
    • The compound has shown potential as an antifungal agent as well .
  • Anti-inflammatory Properties
    • Demonstrated inhibition of carrageenan-induced paw edema in animal models, indicating anti-inflammatory effects.
    • The compound's structure allows it to modulate inflammatory pathways effectively .
  • Antioxidant Activity
    • In vitro studies have shown that it possesses strong antioxidant properties, inhibiting lipid peroxidation significantly.
    • Compounds similar to this compound have shown average inhibition rates of up to 86.5% against lipid peroxidation .
  • Enzyme Inhibition
    • It acts as an inhibitor of lipoxygenase, which is crucial in the inflammatory response, with reported IC50 values indicating potent activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes: The compound may disrupt enzyme functions critical to bacterial survival or inflammatory processes.
  • Cell Membrane Disruption: It may affect the structural integrity of microbial cell membranes, leading to cell death.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on Antioxidant and Anti-inflammatory Activities:
    • A study highlighted its ability to inhibit lipid peroxidation and proteolysis effectively, showcasing its potential in treating oxidative stress-related conditions .
  • Antimicrobial Efficacy:
    • Research demonstrated that derivatives of oxazolone compounds, including this compound, exhibited significant antimicrobial properties against various pathogens, supporting its potential use in pharmaceutical applications .

Data Summary

Biological ActivityObservationsReference
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryInhibits carrageenan-induced edema
AntioxidantInhibition of lipid peroxidation (up to 86.5%)
Enzyme InhibitionPotent lipoxygenase inhibitor

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